4E1RCat is a small molecule inhibitor that specifically targets the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, disrupting the formation of the eIF4F complex. [, , , ] This complex plays a crucial role in initiating cap-dependent protein synthesis. By inhibiting eIF4F formation, 4E1RCat effectively reduces the translation of specific mRNAs, particularly those encoding proteins involved in cell proliferation, survival, and tumorigenesis. [, , ] Researchers utilize 4E1RCat as a tool to investigate the role of eIF4E-dependent translation in various biological processes and diseases. [, , , , ]
The synthesis of 4E1RCat involves several organic chemistry techniques, including condensation reactions that form the oxopyrrolyl benzoate structure. The compound can be synthesized through the following general steps:
The precise conditions for each reaction step, including temperature, solvent choice, and reaction time, are critical to achieving high yields and purity of the final product.
The molecular formula of 4E1RCat is C₂₈H₁₈N₂O₆, which indicates a complex structure featuring multiple functional groups that facilitate its interaction with target proteins. The compound's structure includes:
The three-dimensional conformation of 4E1RCat allows it to fit into the binding sites of eIF4E, effectively disrupting its interaction with eIF4G .
4E1RCat primarily acts as an inhibitor of cap-dependent translation by blocking the assembly of the eIF4F complex. Key reactions include:
The mechanism by which 4E1RCat exerts its effects involves several steps:
The physical properties of 4E1RCat include:
Chemical properties include:
Data from various assays indicate that 4E1RCat has an IC50 value less than 10 μM for inhibiting eIF4E:eIF4G interactions .
The primary applications of 4E1RCat are in cancer research and therapeutic development. Specific uses include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3